1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

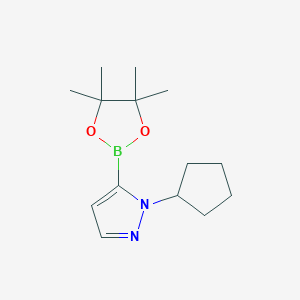

1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Its structure features a cyclopentyl group at the 1-position of the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The cyclopentyl substituent provides steric bulk and moderate lipophilicity, which may enhance solubility in organic solvents and influence reactivity in catalytic processes.

Properties

IUPAC Name |

1-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)12-9-10-16-17(12)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSSRSBZJMSRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of a cyclopentyl-substituted pyrazole with a boronic ester. One common method includes the use of Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Hydrogen gas or hydride donors such as sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied extensively for its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in cancer progression.

Case Study: Kinase Inhibition

A notable application of this compound is its use in inhibiting specific kinases involved in cancer. For example, the compound has demonstrated effectiveness against the MPS1 kinase, which is crucial for the spindle assembly checkpoint during cell division. Inhibition of MPS1 can lead to increased apoptosis in cancer cells.

In a study published by the American Chemical Society, the compound was shown to stabilize an inactive conformation of MPS1, thereby preventing its interaction with ATP and substrate peptides. This mechanism led to a significant reduction in cell proliferation in human tumor xenograft models .

Structure-Based Drug Design

The design of this compound involved structure-based approaches that utilized X-ray crystallography to understand its interactions at the molecular level. This understanding facilitated the optimization of the compound for improved potency and selectivity against target kinases .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrazole ring can also participate in various binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position of Pyrazole

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Cyclobutyl group at position 1, boronate at position 4.

- Key Differences : Smaller cycloalkyl ring (cyclobutyl vs. cyclopentyl) and boronate placement. The reduced ring size may increase ring strain but decrease steric hindrance compared to cyclopentyl.

- Application : Likely used in cross-coupling reactions, though the altered boronate position (4 vs. 5) could affect regioselectivity in coupling partners .

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Benzyl group at position 1, boronate at position 5.

- This may reduce reaction rates in sterically demanding catalytic systems but improve crystallinity .

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Cyclopropyl at position 1, boronate at position 4.

- Predicted boiling point: 354.3°C (vs.

Boronate Position and Functional Group Modifications

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Methyl at position 1, chloro at position 4, boronate at position 5.

- Key Differences : The electron-withdrawing chloro group at position 4 may polarize the pyrazole ring, altering the boronate’s reactivity in cross-coupling. Methyl at position 1 reduces steric hindrance compared to cyclopentyl .

1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Ethyl at position 1, methyl at position 4, boronate at position 5.

- Key Differences : Linear alkyl groups (ethyl, methyl) may improve solubility in polar aprotic solvents but offer less steric protection to the boronate than cycloalkyl groups .

Data Table: Comparative Properties of Selected Pyrazole Boronates

Biological Activity

1-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1151802-22-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a pyrazole core with a cyclopentyl group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of 234.10 g/mol.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Enzyme Inhibition : The dioxaborolane group is known for its ability to interact with enzymes involved in metabolic pathways.

- Receptor Modulation : The pyrazole structure can influence receptor activity, particularly in relation to neurotransmitter systems.

- Cell Signaling Pathways : It may affect various signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Summary

The biological activities of this compound have been evaluated in several studies:

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a notable decrease in TNF-alpha and IL-6 levels. Histological analysis showed reduced tissue damage compared to control groups.

Case Study 3: Antimicrobial Properties

In vitro tests demonstrated that the compound had bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than those typically used for existing antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.